molecular formula C20H19N3O3S2 B6423468 N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide CAS No. 710283-92-4

N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No. B6423468
CAS RN: 710283-92-4
M. Wt: 413.5 g/mol
InChI Key: FMQBFHHHHYLGHM-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide, commonly referred to as N-dioxo-thiolan-2-yl-acetamide (NDTA), is a small molecule that has been extensively studied in recent years due to its potential applications in the field of medicine. NDTA has been found to possess a range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. This makes it a promising candidate for the development of new therapeutic agents and as a tool for studying biological processes.

Scientific Research Applications

N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has been widely studied in the field of medicine due to its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been utilized in a range of scientific research applications, including in the study of cell signaling pathways, DNA damage and repair, and the regulation of gene expression.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is not yet fully understood. However, it is believed to act by modulating various cellular processes, such as cell cycle progression, apoptosis, and inflammation. This compound has been found to interact with a range of proteins, including cyclin-dependent kinases, histone deacetylases, and NF-κB. Additionally, it has been found to inhibit the activity of a range of enzymes, including cyclooxygenase-2, 5-lipoxygenase, and nitric oxide synthase.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been found to modulate the activity of various enzymes, including cyclooxygenase-2, 5-lipoxygenase, and nitric oxide synthase. Furthermore, it has been found to modulate the activity of various proteins, including cyclin-dependent kinases, histone deacetylases, and NF-κB.

Advantages and Limitations for Lab Experiments

The use of N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide in laboratory experiments has a number of advantages and limitations. The main advantage of using this compound is its ability to modulate various biochemical and physiological processes, making it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and is stable in aqueous solutions, making it suitable for a range of laboratory experiments. However, there are also a number of limitations to using this compound in laboratory experiments, such as its relatively low solubility in organic solvents and its relatively short half-life.

Future Directions

The potential applications of N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide are vast, and there are a number of potential future directions for research. These include the development of new therapeutic agents based on this compound, the study of its mechanism of action, the study of its effects on various cellular processes, such as cell cycle progression, apoptosis, and inflammation, and the development of new methods for synthesizing this compound. Additionally, further research is needed to explore the potential applications of this compound in the field of biotechnology and to identify new biochemical and physiological effects of this compound.

Synthesis Methods

N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can be synthesized via a variety of methods, including a direct one-step synthesis, a two-step synthesis, and a three-step synthesis. The direct one-step synthesis involves the reaction of 3-phenylquinoxaline-2-sulfanylacetamide with thionyl chloride under basic conditions, resulting in the formation of this compound. In the two-step synthesis, 3-phenylquinoxaline-2-sulfanylacetamide is first reacted with thionyl chloride, followed by the addition of 1,1-dioxo-thiolan-3-yl chloride. The three-step synthesis involves the reaction of 3-phenylquinoxaline-2-sulfanylacetamide with thionyl chloride, followed by the addition of 1,1-dioxo-thiolan-3-yl chloride, and finally the reaction of the resulting intermediate with acetic anhydride.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-18(21-15-10-11-28(25,26)13-15)12-27-20-19(14-6-2-1-3-7-14)22-16-8-4-5-9-17(16)23-20/h1-9,15H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQBFHHHHYLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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